molecular formula C17H18F3N3 B5679842 4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane

4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane

Cat. No. B5679842
M. Wt: 321.34 g/mol
InChI Key: MMJONGHYEZLUMU-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of functionalized trifluoromethylated azepanes, such as 4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane, involves novel methodologies that enable the creation of these compounds with varying functional groups. One approach reported the generation and alkylation of aziridin-2-yl anions followed by ring-expansion towards 3-CF3-azepanes, highlighting the adaptability in synthesizing CF3-azaheterocycles with different functionalized side chains (Dolfen et al., 2014).

Molecular Structure Analysis The molecular structure of compounds related to this compound has been elucidated through various techniques, including X-ray diffraction, and optimized using density functional theory (DFT). Such analyses provide detailed insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, offering a comprehensive understanding of the structural attributes of these compounds (Özdemir et al., 2015).

Chemical Reactions and Properties Chemical reactions involving the synthesis and functional modification of trifluoromethylated azepanes are diverse. For instance, reactions starting from trifluoromethylated enamines lead to the formation of azapentamethine cyanines and several heterocycles, demonstrating the chemical versatility and reactivity of the CF3-substituted azepanes (Bouillon et al., 1996).

Physical Properties Analysis The physical properties of these compounds, such as solubility, glass transition temperatures, and thermal stability, are crucial for their potential applications. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, underscoring the significant impact of the trifluoromethyl group and the azepane ring on the material properties (Guan et al., 2014).

properties

IUPAC Name

4-phenyl-1-[2-(trifluoromethyl)pyrimidin-4-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)16-21-10-8-15(22-16)23-11-4-7-14(9-12-23)13-5-2-1-3-6-13/h1-3,5-6,8,10,14H,4,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJONGHYEZLUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C2=NC(=NC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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